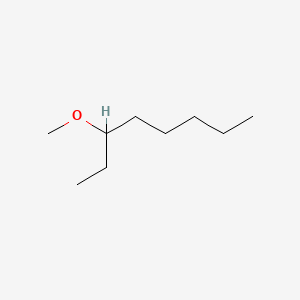
Octane, 3-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyoctane is an organic compound with the molecular formula C₉H₂₀O. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is also known by its IUPAC name, 3-methoxyoctane .
準備方法
Synthetic Routes and Reaction Conditions
3-Methoxyoctane can be synthesized through various methods. One common approach involves the reaction of 3-octanol with methanol in the presence of an acid catalyst. This process typically requires heating under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods
In an industrial setting, the production of 3-methoxyoctane may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
3-Methoxyoctane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium iodide in acetone
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Various substituted octanes
科学的研究の応用
3-Methoxyoctane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying the behavior of ethers in biological systems.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is utilized in the production of fragrances and flavorings.
作用機序
The mechanism of action of 3-methoxyoctane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols. The substitution reactions involve the nucleophilic attack on the methoxy group, resulting in the formation of substituted products .
類似化合物との比較
Similar Compounds
3-Methyloctane: Similar in structure but lacks the methoxy group.
3-Methoxybenzamide: Contains a methoxy group but differs in the core structure.
2-Isobutyl-3-methoxypyrazine: Contains a methoxy group but has a pyrazine ring.
Uniqueness
3-Methoxyoctane is unique due to its specific ether structure, which imparts distinct chemical reactivity and physical properties compared to other similar compounds. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
特性
CAS番号 |
54658-02-5 |
|---|---|
分子式 |
C9H20O |
分子量 |
144.25 g/mol |
IUPAC名 |
3-methoxyoctane |
InChI |
InChI=1S/C9H20O/c1-4-6-7-8-9(5-2)10-3/h9H,4-8H2,1-3H3 |
InChIキー |
FRFFONQXEGIMOW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















